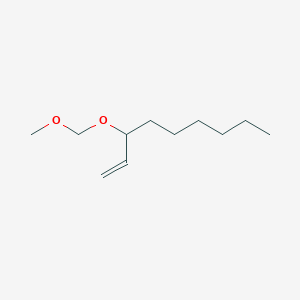
3-(Methoxymethoxy)non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)non-1-ene is an organic compound with the molecular formula C10H20O2 It is characterized by the presence of a methoxymethoxy group attached to a non-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)non-1-ene typically involves the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of non-1-ene with methoxymethyl chloride (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)non-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)non-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)non-1-ene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the non-1-ene backbone can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)prop-1-ene: Similar structure but with a shorter carbon chain.
3-(Methoxymethoxy)but-1-ene: Another similar compound with a different carbon chain length.
Methoxymethyl non-1-ene: A related compound with a different substitution pattern.
Uniqueness
3-(Methoxymethoxy)non-1-ene is unique due to its specific combination of a methoxymethoxy group and a non-1-ene backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
121213-43-2 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(methoxymethoxy)non-1-ene |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
FCKBQJBIZMQZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















